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Compound of Interest

Compound Name: 2-Propenoic acid, 3-phenyl-

Cat. No.: B7792883

Introduction

trans-Cinnamic acid is an organic compound with the formula CeHsCH=CHCOOH. It is a white
crystalline solid that is slightly soluble in water, and freely soluble in many organic solvents. As
a key synthetic intermediate and a naturally occurring compound, its structural elucidation is
fundamental for researchers, scientists, and drug development professionals. This guide
provides a comprehensive overview of the spectroscopic data of trans-cinnamic acid, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
presented in a clear and accessible format. Detailed experimental protocols are also provided
to aid in the replication of these analyses.

Spectroscopic Data

The structural features of trans-cinnamic acid, including its phenyl group, the a,3-unsaturated
carboxylic acid moiety, and the trans configuration of the double bond, give rise to a
characteristic spectroscopic fingerprint. The following tables summarize the key quantitative
data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry.

Table 1: *H NMR Spectroscopic Data for trans-Cinnamic Acid

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b7792883?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7792883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

. . Coupling
Chemical Shift . .
Multiplicity Constant (J) Assignment Solvent
(3) ppm
Hz
12.42 broad singlet - -COOH DMSO-ds
7.81 doublet 16.0 H-3 (vinylic) CDCls
H-2', H-6'
7.67-7.69 multiplet - ) DMSO-ds
(aromatic)
7.59 doublet 16.0 H-3 (vinylic) DMSO-ds
_ H-2', H-6'
7.56 multiplet - ) CDCls
(aromatic)
_ H-3', H-4', H-5'
7.41 multiplet - ) CDClIs
(aromatic)
_ H-3', H-4', H-5'
7.30-7.43 multiplet - ] DMSO-de
(aromatic)
6.53 doublet 16.0 H-2 (vinylic) DMSO-de
6.47 doublet 16.0 H-2 (vinylic) CDCls

Table 2: 13C NMR Spectroscopic Data for trans-Cinnamic Acid
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Chemical Shift (6) ppm Assignment Solvent
172.3 C-1(C=0) CDCls
167.6 C-1(C=0) DMSO-ds
147.1 C-3 (vinylic) CDCls
143.9 C-3 (vinylic) DMSO-ds
134.2 C-1' (aromatic, ipso) DMSO-ds
134.1 C-1' (aromatic, ipso) CDCls
130.8 C-4' (aromatic) CDCls
130.2 C-4' (aromatic) DMSO-ds
129.0 C-3', C-5' (aromatic) CDCls
128.9 C-3', C-5' (aromatic) DMSO-ds
128.4 C-2', C-6' (aromatic) CDCls
128.2 C-2', C-6' (aromatic) DMSO-ds
119.2 C-2 (vinylic) DMSO-ds
117.3 C-2 (vinylic) CDCls

Table 3: Infrared (IR) Spectroscopic Data for trans-Cinnamic Acid

Wavenumber (cm—?) Assignment

3064 O-H stretch (carboxylic acid)
2525, 2343 C-H stretch

1693 C=0 stretch (carbonyl)

1622 C=C stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for trans-Cinnamic Acid
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miz Interpretation

148 [M]* (Molecular ion)
147 [M-H]*

131 [M-OH]*

103 [M-COOH]*

91 [C7H7]*

77 [CeHs]*

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality spectroscopic data. The
following are generalized protocols that can be adapted for the analysis of trans-cinnamic acid.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of trans-cinnamic acid in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved; gentle warming or sonication can be used if necessary.

 Instrument Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz
spectrometer.[1][2][3][4] Before data acquisition, the magnetic field is shimmed to achieve
homogeneity, and the solvent signal is used for locking.

o Data Acquisition: For *H NMR, a standard single-pulse experiment is usually sufficient. Key
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For 13C
NMR, a proton-decoupled experiment is standard. A larger number of scans is generally
required due to the lower natural abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,
TMS).
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Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like trans-cinnamic acid, the KBr pellet method is
common.[5] A small amount of the sample (1-2 mg) is finely ground with approximately 100-
200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, the sample can be analyzed as a
Nujol mull.[6]

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background
spectrum of the KBr pellet or the mulling agent is recorded first.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the
spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio. The spectrum is usually recorded over the range of 4000-400 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: For Electron lonization (EI) mass spectrometry, a small amount of the
solid sample is introduced into the instrument via a direct insertion probe. For Electrospray
lonization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile)
at a low concentration (e.g., 10-100 uM).[7]

Instrument Setup: The mass spectrometer is tuned and calibrated using a known standard.
For El, the ionization energy is typically set to 70 eV. For ESI, the capillary voltage and other
source parameters are optimized for the analyte.[7]

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is
recorded over a relevant m/z range.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like trans-cinnamic acid.

Spectroscopic Analysis Workflow for an Organic Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b7792883?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7792883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

